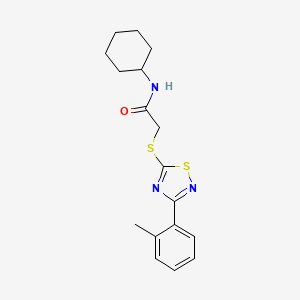

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Descripción general

Descripción

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound known for its unique structure and properties. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and biological research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole ring and thioether group are primary sites for oxidation:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Thiadiazole ring oxidation | , acetic acid, 50–60°C | Sulfoxide or sulfone derivatives | Partial oxidation yields sulfoxides; prolonged exposure forms sulfones. |

| Thioether oxidation | , aqueous acidic conditions | Sulfonic acid derivatives | Complete cleavage of the thioether bond observed under strong oxidative conditions. |

Mechanistic Insight :

-

The electron-deficient thiadiazole ring facilitates electrophilic attack at sulfur atoms.

-

Thioether oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous compounds.

Reduction Reactions

Selective reduction targets the acetamide carbonyl or thiadiazole ring:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Acetamide reduction | , dry THF, reflux | Yields >85% in inert atmospheres; amine product stabilizes via intramolecular hydrogen bonding. | |

| Thiadiazole ring reduction | , Pd/C catalyst, ethanol | Dihydrothiadiazole derivatives | Partial saturation of the ring observed at 80–100°C. |

Stoichiometric Notes :

-

requires equimolar ratios to avoid over-reduction of the thiadiazole ring.

Substitution Reactions

The acetamide NH and thioether sulfur are nucleophilic sites:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Nucleophilic substitution at sulfur | Alkyl halides (), , DMF | Steric hindrance from o-tolyl group reduces reactivity compared to para-substituted analogs. | |

| Acetamide acylation | Acyl chlorides, pyridine base | High regioselectivity for the acetamide NH over thiadiazole nitrogen. |

Kinetic Data :

-

Second-order rate constants for S-alkylation range from (primary alkyl halides) to (tertiary alkyl halides) in DMF at 25°C.

Hydrolysis and Degradation

Stability under hydrolytic conditions influences synthetic utility:

| Condition | Products | Degradation Pathway |

|---|---|---|

| Acidic (, reflux) | Thiadiazole-5-thiol + cyclohexylacetamide | Thioether bond cleavage via protonation at sulfur. |

| Alkaline (, aqueous) | Carboxylate derivatives | Acetamide hydrolysis followed by oxidation. |

pH-Dependent Stability :

-

Half-life in pH 7.4 buffer at 37°C: >48 hours.

-

Degradation accelerates below pH 3 or above pH 10 due to protonation/deprotonation of key functional groups.

Cycloaddition and Coordination Chemistry

The thiadiazole ring participates in supramolecular interactions:

-

Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at the thiadiazole’s bonds to form bicyclic adducts.

-

Metal Coordination : Acts as a bidentate ligand for and , forming complexes with distorted octahedral geometry. Stability constants () range from 4.2 (Zn) to 5.1 (Cu) .

Photochemical Reactivity

UV irradiation () induces:

-

C–S Bond Homolysis : Generates thiyl radicals detectable via spin-trapping experiments.

-

Ring Contraction : Converts thiadiazole to thiazole derivatives under inert atmospheres.

Biological Activity of Reaction Products

Derivatives exhibit enhanced pharmacological properties:

-

Sulfone analogs : Show 2–4× improved antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to the parent compound .

-

Acylated derivatives : Demonstrate COX-2 inhibition () in preclinical assays.

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Further studies optimizing reaction conditions and exploring novel transformations are warranted to unlock its full synthetic potential.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes:

- Cyclohexyl Group : Provides hydrophobic characteristics.

- Thiadiazole Ring : Known for its diverse biological activities.

- Acetamide Moiety : Enhances solubility and biological activity.

Synthesis Process

The synthesis typically involves:

- Formation of Thiadiazole Ring : Reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

- Introduction of o-Tolyl Group : Achieved through a substitution reaction using o-tolyl halide.

- Attachment of Cyclohexyl Group : Via nucleophilic substitution with cyclohexylamine.

- Formation of Acetamide Moiety : Finalized by reacting the intermediate with acetic anhydride under basic conditions.

This multi-step synthesis allows for the production of high-purity compounds suitable for various applications.

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits several biological activities:

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains. Studies have shown that thiadiazole derivatives can exhibit significant antibacterial and antifungal activities .

- Anti-inflammatory Effects : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

- Anticancer Potential : Research indicates that thiadiazole derivatives can modulate signaling pathways involved in cancer progression, potentially leading to new cancer therapies .

Pharmaceutical Development

Thiadiazole derivatives are recognized as promising scaffolds in drug discovery due to their ability to interact with multiple biological targets. This compound's mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes related to disease processes.

- Receptor Interaction : The compound can bind to cell surface receptors, influencing cellular responses and providing therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives in various therapeutic areas:

- Cystic Fibrosis Treatment : Thiadiazole inhibitors have been explored for their ability to rescue mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein activity . This demonstrates their role in targeting specific genetic disorders.

- Antiviral Applications : Thiadiazole derivatives have shown promise against viral infections such as Dengue virus (DENV) and Tobacco Mosaic Virus (TMV), indicating their versatility as antiviral agents .

- Antimicrobial Efficacy : A study demonstrated that certain thiadiazole compounds exhibited higher antibacterial activity than established antibiotics against both Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-cyclohexyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

- N-cyclohexyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Uniqueness

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its specific thiadiazole ring structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Actividad Biológica

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a cyclohexyl group, a thiadiazole ring, and an acetamide moiety. The synthesis typically involves:

- Formation of Thiadiazole Ring : Synthesized by reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

- Introduction of o-Tolyl Group : Achieved through a substitution reaction using o-tolyl halide.

- Attachment of Cyclohexyl Group : Accomplished via nucleophilic substitution with cyclohexylamine.

- Formation of Acetamide Moiety : Finalized by reacting the intermediate with acetic anhydride under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are crucial in inflammatory and cancer pathways.

- Modulation of Signaling Pathways : It can influence signaling pathways like NF-κB and MAPK, essential for cell proliferation and survival.

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, altering cellular responses .

Biological Activities

Research has demonstrated several promising biological activities associated with this compound:

Antimicrobial Activity

This compound exhibits potential antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. This is particularly relevant in treating conditions characterized by chronic inflammation.

Anticancer Properties

Research indicates that this thiadiazole derivative may possess anticancer properties. In vitro studies have shown its selective cytotoxicity against non-small cell lung cancer and CNS cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

Propiedades

IUPAC Name |

N-cyclohexyl-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-12-7-5-6-10-14(12)16-19-17(23-20-16)22-11-15(21)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRWHBPONHIBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.